molecular formula C7H7NO B123844 Benzamide-15N CAS No. 31656-62-9

Benzamide-15N

Cat. No. B123844
CAS RN: 31656-62-9
M. Wt: 122.13 g/mol
InChI Key: KXDAEFPNCMNJSK-VJJZLTLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Helical Structures of N-alkylated Poly(p-benzamide)s

Poly(p-benzamide)s with chiral side chains exhibit right-handed helical conformations in solution, as evidenced by circular dichroism signals and exciton model analysis. X-ray crystallography of related oligomers confirms this helical structure in the solid state .

Synthesis and Crystal Structure of N-(4-methylbenzyl)benzamide

N-(4-methylbenzyl)benzamide was synthesized using CuI as a catalyst and characterized by various techniques, including single-crystal X-ray diffraction. The compound forms an orthorhombic lattice and displays intermolecular hydrogen bonds and weak interactions contributing to its stability. The crystal morphology was predicted using a center of mass propagation vector theory. The compound exhibits optical and piezoelectric properties, making it a potential candidate for multifunctional applications .

Dynamic Nuclear Polarization of Nitrogen-15 in Benzamide

Dynamic nuclear polarization (DNP) experiments on 15N labeled benzamide achieved significant signal enhancement, overcoming sensitivity issues due to the low natural abundance and small gyromagnetic ratio of 15N nuclei. The study provides insights into the spin relaxation effects of free radical dopants on proton and nitrogen T1 values .

Rh-catalyzed Oxidative Coupling of Benzamides and Alkynes

A Rhodium-catalyzed method for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation has been developed. This method allows for the high-yield synthesis of polycyclic amides and demonstrates the reactivity of related compounds in forming various heterocycles .

Histone Deacetylase Inhibitory Activity of Benzamide Derivatives

Benzamide derivatives were synthesized and evaluated for their inhibitory activity against histone deacetylase. The structure-activity relationship analysis revealed the importance of specific substituents for interaction with the enzyme. Among these derivatives, MS-275 showed significant antitumor activity and was selected for further investigation .

Molecular Structure of Benzamide by Gas-phase Electron Diffraction

The molecular structure of benzamide was determined using gas-phase electron diffraction, revealing the bond lengths and angles at high temperatures. The study observed steric effects of the amino group and compared the bond lengths with those in the crystal phase, providing insights into the influence of hydrogen bonding on the geometry .

Substituent Effects in Benzensulphonamide Inhibitors

Substituent effects on the electronic structure of benzensulphonamide derivatives were studied using NMR and IR spectroscopy, along with quantum chemical calculations. The study found correlations between spectroscopic data and substituent constants, enhancing the understanding of how substituents affect the biofunctional group's electronic structure .

Syntheses with Stable Isotopes: Benzidine-15N2

Benzidine-15N2 was synthesized from biphenyldicarboxamide-15N2 using the Hofmann amide degradation method. The synthesis process and yield are described, along with an attempted synthesis of N-hydroxybenzidine .

Molecular Structure and Vibrational Spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide

The molecular structure and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods. The calculated parameters were compared with experimental data from X-ray diffraction and IR spectroscopy, providing a comprehensive understanding of the compound's geometry and vibrational behavior .

Spectral and Theoretical Investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide

The title compound was synthesized and characterized using various spectroscopic techniques and X-ray diffraction. DFT calculations were performed to compare with experimental data, and the compound's electronic properties were explored through UV-Vis spectroscopy and TDDFT calculations. The study also examined the compound's molecular orbitals, electrostatic potential, and nonlinear optical properties .

Scientific Research Applications

1. Enhancing Nuclear Magnetic Resonance Sensitivity

Benzamide-15N has been used in dynamic nuclear polarization (DNP) experiments. An experiment involving 15N DNP showed an enhancement factor of approximately 260 on samples doped with free radicals, significantly ameliorating sensitivity issues due to the low natural abundance and small gyromagnetic ratio of 15N nuclei. This enhancement is crucial for more effective solid-state nuclear magnetic resonance studies (Hu et al., 1997).

2. Investigating Hydrogen Bonding Effects

Studies on benzamide-15N have provided insights into the effects of hydrogen bonding on 15N chemical shift tensors. Quantum chemical calculations including hydrogen bond interactions have been used to explain experimental measurements of 15N chemical shifts in benzamide, highlighting the sensitivity of 15N tensor components to hydrogen bonding. This sensitivity is valuable for studying the tertiary structures of biomolecules, especially in solid state samples or frozen solutions (Facelli et al., 1996).

3. Analyzing Substituent Effects

Research on benzamide-15N has included studies on the effects of various substituents on the electronic structure and NMR properties. For example, substituent effects in benzensulphonamide inhibitors were investigated using 15N NMR spectroscopy, shedding light on electronic charge perturbations transmitted to functional groups (Benedetti et al., 1988).

4. Environmental Fate of Herbicides

Benzamide-15N has been used in the synthesis of AMPA-15N, a standard compound in studies investigating the degradation of glyphosate, a widely used herbicide. This research is vital for understanding the environmental transport and degradation of pollutants (Wirth et al., 2021).

Safety And Hazards

Benzamide-15N is classified as harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for Benzamide-15N are not mentioned in the sources, benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Therefore, future research could potentially explore new applications and synthesis methods for Benzamide-15N.

properties

IUPAC Name

(15N)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDAEFPNCMNJSK-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479998
Record name Benzamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide-15N

CAS RN

31656-62-9
Record name Benzamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31656-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide-15N
Reactant of Route 2
Benzamide-15N
Reactant of Route 3
Benzamide-15N
Reactant of Route 4
Benzamide-15N
Reactant of Route 5
Benzamide-15N
Reactant of Route 6
Reactant of Route 6
Benzamide-15N

Citations

For This Compound
17
Citations
EJ Corey, JD Bass, R LeMahieu… - Journal of the American …, 1964 - ACS Publications
… Benzamide-15N.—Benzoyl chloride in ether solution was … prepared from benzamide-15N by treatment with sodium aluminum chloride and distillation with a free flame. …
Number of citations: 615 pubs.acs.org
MD Rosa - Journal of the Chemical Society, Perkin Transactions 2, 1997 - pubs.rsc.org
… Previous studies have reported that the benzamide 15N and 17O chemical shifts obey the Hammett equation but 13C shifts do not. It is concluded that 13C chemical shifts do not …
Number of citations: 0 pubs.rsc.org
JW Pavlik, C Changtong… - Journal of heterocyclic …, 2002 - Wiley Online Library
… synthesized from commercially available benzamide-15N (3) … This sequence began with the reaction of benzamide15N (3) … a normal fragmentation pathway for thiobenzamide-15N (4). …
Number of citations: 9 onlinelibrary.wiley.com
GR Bishop, EJ Valente, TL Whitehead… - Journal of the …, 1996 - ACS Publications
Redox-active cofactors, derived from post-translational modifications of amino acid side chains, are emerging as critical participants in many enzyme-catalyzed reactions. 2 Amino-…
Number of citations: 38 pubs.acs.org
SG Sakharov, VV Kovalev, YE Gorbunova… - Russian Journal of …, 2017 - Springer
Silver(I) nitrate complexes [AgNO 3 (L) 2 ], where L is quinoline or 2-, 4-, and 8-methylquinoline, are synthesized and studied by the multinuclear NMR ( 1 H, 13 C, 15 N) method in …
Number of citations: 4 link.springer.com
JB Lambert, WL Oliver, JD Roberts - Journal of the American …, 1965 - ACS Publications
… The total yield of benzamide-15N was … Benzamide-15N (1.582 g., 0.0130 mole) and sodium aluminum chloride (2.50 g., 0.0130 mole) were mixed carefully in a 50-ml., round-bottomed …
Number of citations: 55 pubs.acs.org
G Binsch, JB Lambert, BW Roberts… - Journal of the American …, 1964 - ACS Publications
… Benzamide-15N.—Benzoyl chloride in ether solution was … prepared from benzamide-15N by treatment with sodium aluminum chloride and distillation with a free flame. …
Number of citations: 285 pubs.acs.org
T Bruderer, E Varesio, G Hopfgartner - Journal of Chromatography B, 2017 - Elsevier
… Isotopically labelled internal standards were added to each sample with a final concentrations of 1 μg/mL of tryptophane-15N 2 , 100 ng/mL benzamide-15N (both obtained from …
Number of citations: 39 www.sciencedirect.com
O Weintraub, S Vega, C Hoelger… - Journal of Magnetic …, 1994 - Elsevier
… For that purpose the SEDRA and t-SEDRA pulse cycles were applied to a singly labeled sample of (95%) benzamide- 15N and the value of AS = [S0(32mTR) — S5EDRA(32mTR)] was …
Number of citations: 13 www.sciencedirect.com
M Wang, J Zhang, Y Dou, M Liang, Y Xie… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B virus (HBV) capsid assembly modulators (CAMs) represent a promising therapeutic approach for the treatment of HBV infection. In this study, we designed and synthesized …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.